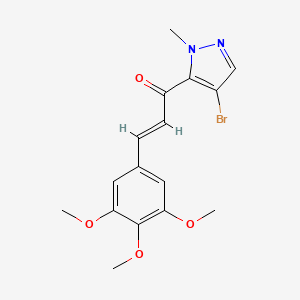
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as EPM, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. EPM is a non-opioid compound that has been shown to have analgesic effects, making it a promising alternative to traditional pain medications.
作用機序
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide works by binding to a specific receptor in the brain known as the sigma-1 receptor. This receptor is involved in the modulation of pain, as well as other physiological processes such as cell survival and neuroprotection. By binding to this receptor, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is able to reduce pain without affecting other physiological processes.
Biochemical and Physiological Effects:
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a number of biochemical and physiological effects, including the modulation of calcium channels and the inhibition of inflammatory cytokines. 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is its non-opioid nature, which reduces the risk of addiction and other side effects associated with traditional pain medications. Additionally, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to be effective in reducing pain in a number of different animal models, making it a promising candidate for further research.
One limitation of using 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is its relatively short half-life, which may require frequent dosing in order to maintain its analgesic effects. Additionally, more research is needed to fully understand the long-term effects of 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide on the body.
将来の方向性
There are a number of potential future directions for research on 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which could lead to the development of even more effective analgesics. Additionally, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide could be studied for its potential use in the treatment of other conditions, such as depression and anxiety. Finally, more research is needed to fully understand the mechanisms underlying 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.
合成法
The synthesis of 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves the reaction of 2-ethylphenol with N-methylcyclohexylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. This synthesis method has been optimized to produce high yields of pure 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide.
科学的研究の応用
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential use as an analgesic. In preclinical studies, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to effectively reduce pain without the side effects associated with traditional pain medications, such as addiction and respiratory depression. 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been studied for its potential use in the treatment of neuropathic pain, a type of chronic pain that is often difficult to treat.
特性
IUPAC Name |
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-14-9-5-8-12-17(14)22-13(2)18(21)19(3)15-10-6-7-11-16(15)20/h5,8-9,12-13,15-16,20H,4,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPIKYRAMITANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N(C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5489518.png)
![4-chloro-N-[1-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5489537.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5489551.png)

![5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5489561.png)

![1-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5489567.png)
![N-(2-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5489580.png)

![2-ethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5489592.png)
![6-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5489593.png)
![2-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5489601.png)
![3-(butylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5489608.png)
![1'-(3-hydroxy-2-methylbenzoyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5489616.png)